molecular formula C16H21N3O4 B2876531 N-(3-tert-butyl-1,2-oxazol-5-yl)-2-(2-methoxyethoxy)pyridine-4-carboxamide CAS No. 2034360-63-7

N-(3-tert-butyl-1,2-oxazol-5-yl)-2-(2-methoxyethoxy)pyridine-4-carboxamide

Cat. No.: B2876531
CAS No.: 2034360-63-7
M. Wt: 319.361
InChI Key: UVNYKCMKBPKIDF-UHFFFAOYSA-N
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Description

N-(3-tert-butyl-1,2-oxazol-5-yl)-2-(2-methoxyethoxy)pyridine-4-carboxamide is a complex organic compound that features a tert-butyl group, an isoxazole ring, and an isonicotinamide moiety

Preparation Methods

The synthesis of N-(3-tert-butyl-1,2-oxazol-5-yl)-2-(2-methoxyethoxy)pyridine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the isoxazole ring through cyclization reactions, followed by the introduction of the tert-butyl group and the isonicotinamide moiety. Reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity. Industrial production methods may scale up these reactions using continuous flow processes and advanced purification techniques to ensure consistency and efficiency.

Chemical Reactions Analysis

N-(3-tert-butyl-1,2-oxazol-5-yl)-2-(2-methoxyethoxy)pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where specific atoms or groups within the molecule are replaced by others. Common reagents for these reactions include halides, acids, and bases.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids/bases, leading to the breakdown of specific bonds and the formation of new products.

Scientific Research Applications

N-(3-tert-butyl-1,2-oxazol-5-yl)-2-(2-methoxyethoxy)pyridine-4-carboxamide has several scientific research applications:

    Biology: The compound may be studied for its biological activity, including its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Research may explore its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3-tert-butyl-1,2-oxazol-5-yl)-2-(2-methoxyethoxy)pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes, depending on the specific application and target.

Comparison with Similar Compounds

N-(3-tert-butyl-1,2-oxazol-5-yl)-2-(2-methoxyethoxy)pyridine-4-carboxamide can be compared with other similar compounds, such as:

    N-(3-(tert-butyl)isoxazol-5-yl)-2-(2-ethoxyethoxy)isonicotinamide: This compound has a similar structure but with an ethoxy group instead of a methoxy group, which may affect its reactivity and biological activity.

    N-(3-(tert-butyl)isoxazol-5-yl)-2-(2-methoxyethoxy)benzamide: This compound features a benzamide moiety instead of an isonicotinamide moiety, which may influence its chemical properties and applications.

Properties

IUPAC Name

N-(3-tert-butyl-1,2-oxazol-5-yl)-2-(2-methoxyethoxy)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4/c1-16(2,3)12-10-14(23-19-12)18-15(20)11-5-6-17-13(9-11)22-8-7-21-4/h5-6,9-10H,7-8H2,1-4H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVNYKCMKBPKIDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NOC(=C1)NC(=O)C2=CC(=NC=C2)OCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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